molecular formula C13H13NO3S B13701975 4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline

4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline

Cat. No.: B13701975
M. Wt: 263.31 g/mol
InChI Key: PFAAKCSLBSAWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline typically involves the reaction of 2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and aniline groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of various substituted thiophenes.

Scientific Research Applications

4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of conductive polymers and materials for electronic devices.

Mechanism of Action

The mechanism of action of 4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol
  • 3,4-Ethylenedioxythiophene (EDOT)
  • Poly(3,4-ethylenedioxythiophene) (PEDOT)

Uniqueness

4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline is unique due to its combination of a thiophene ring with methoxy and aniline groups. This structure imparts specific electronic and steric properties, making it suitable for applications in conductive polymers and electronic materials.

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethoxy)aniline

InChI

InChI=1S/C13H13NO3S/c14-9-1-3-10(4-2-9)15-5-11-6-16-12-7-18-8-13(12)17-11/h1-4,7-8,11H,5-6,14H2

InChI Key

PFAAKCSLBSAWNC-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CSC=C2O1)COC3=CC=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.